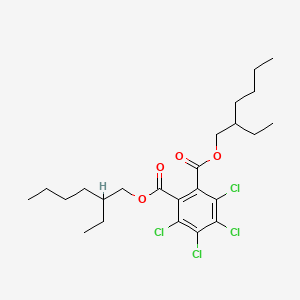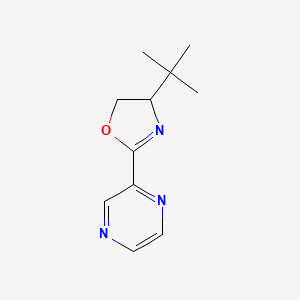
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester: is a chemical compound that belongs to the class of phthalates. It is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is known for its ability to impart desirable physical properties to polyvinyl chloride (PVC) and other polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester typically involves the esterification of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The reaction mixture is then passed through a series of distillation columns to separate the product from unreacted starting materials and by-products. The final product is purified to meet the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- and 2-ethylhexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro- and 2-ethylhexanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester has several scientific research applications, including:
Chemistry: Used as a plasticizer in the study of polymer properties and behavior.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Widely used in the production of flexible PVC products, including cables, flooring, and medical devices.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester involves its interaction with the polymer matrix, where it acts as a plasticizer. By embedding itself between the polymer chains, it reduces intermolecular forces, increasing the flexibility and workability of the material. In biological systems, it may interact with hormone receptors, leading to potential endocrine-disrupting effects.
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications.
Diisononyl phthalate (DINP): Used as a plasticizer with lower volatility and better performance in certain applications.
Diisodecyl phthalate (DIDP): Known for its high molecular weight and low volatility, making it suitable for high-temperature applications.
Uniqueness: 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrachloro-, bis(2-ethylhexyl) ester is unique due to the presence of chlorine atoms on the benzene ring, which can influence its chemical reactivity and physical properties. This compound’s specific structure allows it to impart distinct characteristics to the materials it is used in, making it valuable in specialized applications.
Propriétés
Numéro CAS |
34832-88-7 |
|---|---|
Formule moléculaire |
C24H34Cl4O4 |
Poids moléculaire |
528.3 g/mol |
Nom IUPAC |
bis(2-ethylhexyl) 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H34Cl4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
Clé InChI |
BELGUQVGZMFEAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCC(CC)CCCC |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)



![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)


![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)






